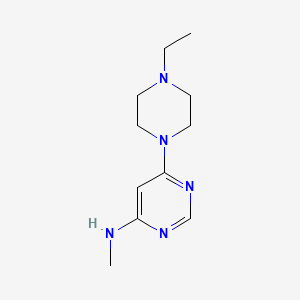

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Overview

Description

The compound “6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Histamine H4 Receptor Ligands

- Structure-Activity Studies : A series of 2-aminopyrimidines, including derivatives similar to 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine, were synthesized and evaluated as ligands for the histamine H4 receptor (H4R). These compounds showed potential in vitro activity and were active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antibacterial and Antifungal Activity

- Synthesis and Evaluation : Substituted derivatives of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide, structurally related to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi, comparable to standard drugs (Vijaya Laxmi et al., 2019).

Anticancer Activities

- Mannich Bases and Prostate Cancer : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, which is structurally analogous to the specified compound, were synthesized and tested for their anticancer activities against prostate cancer cell lines. The results revealed moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).

Anti-Tubercular Activity

- Synthesis and Docking Studies : A series of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs were synthesized and evaluated for their anti-tubercular properties. In silico and in vitro studies identified active agents against Mycobacterium tuberculosis, with the synthesized compounds showing acceptable drug-like properties suitable for further development (Vavaiya et al., 2022).

Drug Design and Development

- Drug-Likeness of 2-Aminopyrimidines : A study on a small series of 2-aminopyrimidine derivatives, including compounds similar to the specified chemical, explored their binding affinity to histamine H3 and H4 receptors. The research also involved metric analyses for predicting drug-likeness properties, aiding in the development of potential ligands (Sadek et al., 2014).

Synthesis and Characterization in Chemistry

- Synthesis of Derivatives : The synthesis and characterization of derivatives like 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization were studied. These compounds, related to the specified chemical, have potential applications in chemical synthesis and analysis (Erkin et al., 2015).

Hypoglycemic Agents

- N-(Pyrimidin-4-yl)thiazol-2-Amine Derivatives : Novel derivatives synthesized in this study showed potential as dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This research points to the utility of pyrimidine derivatives in the development of hypoglycemic medications (Song et al., 2011).

Future Directions

The future directions for research on “6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine” and related compounds could include further exploration of their synthesis, characterization, and biological activity. This could lead to the development of new therapeutic agents for the treatment of diseases mediated by protein kinases .

properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJCBIDANMUDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

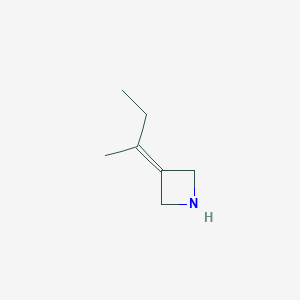

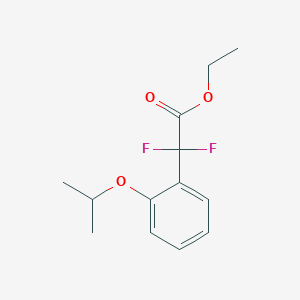

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol](/img/structure/B1470560.png)

![1-{[(2-Methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1470565.png)

![N-methyl-7-oxaspiro[3.5]nonan-2-amine](/img/structure/B1470578.png)